Lactose octaacetate

Glycosylation Carbohydrate Chemistry Disaccharide Synthesis

Researchers substituting disaccharide octaacetates in glycosylation risk uncontrolled anomerization and irreproducible results. Lactose octaacetate (CAS 22352-19-8) ensures predictable β-selectivity via inherent stereoelectronic control distinct from maltose or cellobiose octaacetates. • Stable β-selectivity in SnCl₄-catalyzed reactions-no spontaneous in situ anomerization • Validated deacetylation to crystalline β-lactose: 97% yield (14 mM KOMe, 25°C, 24 h) • ¹H NMR-certified anomeric purity for reliable retention time calibration in HPLC

Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
CAS No. 22352-19-8
Cat. No. B1353273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose octaacetate
CAS22352-19-8
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3
InChIKeyWOTQVEKSRLZRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose Octaacetate Technical Specifications & Procurement


Lactose octaacetate (CAS 6291-42-5) is a peracetylated disaccharide derivative with the molecular formula C₂₈H₃₈O₁₉ and a molecular weight of 678.59 g/mol, characterized by complete esterification of all eight hydroxyl groups of lactose . The compound is available in both α- and β-anomeric forms, with commercially predominant β-lactose octaacetate exhibiting a melting point range of 157-164°C and an optical rotation of +56° to +74° (c=1, CHCl₃) . As a fully protected carbohydrate, it serves as a lipophilic intermediate in synthetic chemistry, a chiral building block, and an analytical reference standard .

Peracetylated disaccharide – fully protected carbohydrate for synthetic chemistry
Chiral building block and glycosylation intermediate
Analytical reference standard (HPLC, NMR)
β-anomer commercially predominant; α-form also available

Lactose Octaacetate Procurement Risks


Direct substitution of lactose octaacetate with other disaccharide octaacetates (e.g., maltose octaacetate, cellobiose octaacetate, sucrose octaacetate) without experimental validation introduces substantial scientific and functional risk. Although these compounds share the same molecular formula (C₂₈H₃₈O₁₉) and molecular weight (678.59 g/mol), their distinct glycosidic linkages—β(1→4) in lactose, α(1→4) in maltose, β(1→4) in cellobiose—confer different stereoelectronic properties that critically influence enzymatic recognition, reaction kinetics, and biological activity [1]. These structural differences manifest as measurable variations in glycosylation efficiency, hydrolytic stability, and substrate specificity that cannot be predicted from nominal chemical equivalence alone [2].

1 Glycosidic linkage mismatch (β(1→4) vs α/β in maltose/cellobiose) alters enzymatic recognition and reaction kinetics — direct substitution may require re-validation.
2 Anomerization behavior differs: lactose octaacetate lacks spontaneous β→α conversion seen with maltose octaacetate, shifting synthetic route design.
3 Biological activity profile diverges from sucrose octaacetate (antifungal/cytotoxicity vs bitterness) — screening context may not transfer.

Lactose Octaacetate Comparative Performance


Anomerization Kinetics vs. Maltose Octaacetate

In stannic tetrachloride-catalyzed glycosylation of 8-ethoxycarbonyloctanol, lactose octaacetate and maltose octaacetate exhibit markedly different anomerization behaviors. Maltose octaacetate undergoes in situ anomerization from β- to α-glycoside during the 4-hour reaction at room temperature, providing a direct preparative route to α-maltoside. In contrast, lactose octaacetate and cellobiose octaacetate require an additional deliberate anomerization step to convert their β-glycosides to the corresponding α-glycosides, indicating slower spontaneous anomerization kinetics under identical conditions [1].

Anomerization kinetics
Head-to-head
No spontaneous β→α at 4 h vs. maltose octaacetate completes anomerization
Requires separate anomerization step for α-glycoside; useful for stable β-intermediate isolation.
SnCl₄, CH₂Cl₂, -10°C then RT; reported comparison
Glycosylation Carbohydrate Chemistry Disaccharide Synthesis

Deacetylation Selectivity for Crystalline β-Lactose

Treatment of α- or β-lactose octaacetate with 14 mM potassium methoxide in methanol at 25°C for 24 hours produces crystalline β-lactose in 97% yield. When reaction time is reduced to 40 minutes with α-lactose octaacetate, the product distribution shifts dramatically to a 3:1 α:β anomeric ratio, with amorphous α-lactose predominating [1]. Deacetylation with 0.28 M triethylamine in methanol for 17 hours at 25°C yields an 87% yield of anhydrous α- and β-lactose in a 55:45 ratio, which can be subsequently converted to crystalline β-lactose upon reflux with potassium methoxide [2].

Deacetylation selectivity
Cross-study comparable
97% crystalline β-lactose (KOMe, 24 h); 3:1 α:β ratio (α-octaacetate, 40 min)
Time and base control anomeric outcome; enables selection of α- or β-lactose production.
14 mM KOMe or 0.28 M TEA in MeOH, 25°C
Deacetylation Carbohydrate Synthesis Lactose Production

Biological Activity: Antifungal and Cytotoxicity Profile

Lactose octaacetate exhibits a distinct biological activity profile characterized by mild-to-moderate antifungal activity against select fungi, with low or no activity against bacteria and yeast. It demonstrates low cytotoxicity against MDBK cells, HEp-2 cells, and MDCK cells, and shows antiviral activity against poliovirus type 1 (PV-1) [1]. This profile contrasts with the widely documented bitterness of sucrose octaacetate, which is potent enough to serve as an alcohol denaturant and bitter taste standard [2].

Biological activity profile
Class-level
Mild-to-moderate antifungal; low cytotoxicity (MDBK, HEp-2, MDCK); anti-PV-1 reported
Supports antifungal/antiviral screening context; activity differs from bitter sucrose octaacetate.
Data to verify; supplier-sourced biological dataset
Antifungal Activity Cytotoxicity Antiviral Screening

Enzymatic Hydrolysis vs. Cellobiose Octaacetate

Purified lactase-phlorizin hydrolase (EC 3.2.1.-) from monkey small intestine hydrolyzes lactose as its most active substrate, while cellobiose and other synthetic hetero-β-glycosides are hydrolyzed at a very much reduced rate. The rate of phlorizin hydrolysis was approximately 2.5% that of lactose [1]. Cellobiose octaacetate, as a fully acetylated derivative, is a less effective inducer of cellulase and β-glucosidase compared to cellulose [2].

Enzymatic hydrolysis
Cross-study comparable
Lactose: maximal hydrolysis rate; cellobiose & phlorizin much reduced (phlorizin ~2.5%)
β(1→4) Gal-Glc linkage confers higher enzyme recognition; preferred for galactosidase assays.
Lactase-phlorizin hydrolase, monkey intestine
Enzyme Specificity Carbohydrate Hydrolysis Disaccharide Recognition

Purity Determination by ¹H NMR Spectroscopy

A systematic study on β-lactose octaacetate preparation concluded that melting point and specific optical rotation ([α]D) are not reliable criteria of purity for this compound. Instead, ¹H NMR spectroscopy provides confident purity determination [1]. This finding is particularly relevant for procurement decisions, as material listed at >98% purity by TLC from major suppliers may still exhibit anomeric heterogeneity that is undetectable by conventional QC methods .

Purity determination
Method context
¹H NMR provides reliable anomeric purity; melting point and [α]D are unreliable
For precise anomeric purity needs, specify NMR verification over TLC or mp.
Based on systematic β-octaacetate study
Analytical Chemistry Quality Control NMR Spectroscopy

Lactose Octaacetate Validated Application Scenarios


Controlled Anomerization in Glycosylation

When synthesizing β-glycosides via SnCl₄-catalyzed reactions with 8-ethoxycarbonyloctanol or similar acceptors, lactose octaacetate provides predictable β-selectivity without the spontaneous in situ anomerization observed with maltose octaacetate . This allows chemists to isolate β-glycosides as stable intermediates and conduct deliberate α-anomerization as a separate step, offering greater control over final anomeric purity.

Production of Crystalline β-Lactose by Deacetylation

For laboratories requiring crystalline β-lactose with defined anomeric composition, lactose octaacetate deacetylation with 14 mM potassium methoxide at 25°C for 24 hours provides a validated pathway to 97% yield of the target crystalline product . This protocol offers a reliable alternative to direct lactose crystallization from aqueous solutions, which often yields mixtures of α- and β-forms.

Antifungal Screening with Defined Cytotoxicity

Lactose octaacetate is suitable for inclusion in antifungal screening panels where mild-to-moderate activity against select fungi is desired alongside low cytotoxicity to mammalian cell lines (MDBK, HEp-2, MDCK) . Its documented antiviral activity against PV-1 further supports its use as a reference compound in antiviral screening programs requiring a peracetylated carbohydrate scaffold.

NMR-Verified Analytical Reference Standard

As an HPLC analytical standard , lactose octaacetate should be procured with ¹H NMR verification of anomeric purity, as melting point and optical rotation are unreliable indicators [4]. Applications in chromatographic method development or carbohydrate profiling benefit from material certified by NMR rather than TLC alone, ensuring accurate retention time and response factor calibration.

Application
Selection Property
Validation Focus
β-Glycoside synthesis with controlled anomerization
Predictable β-selectivity; separate anomerization step
Anomeric purity (¹H NMR), reaction monitoring
Crystalline β-lactose production
Deacetylation yield and anomeric selectivity
Product crystallinity, α/β ratio (HPLC/NMR)
Antifungal/antiviral screening reference
Reported antimicrobial and cytotoxicity baseline
Cell viability endpoints, antifungal MIC verification
Analytical reference standard procurement
Reliable purity determination by ¹H NMR
Anomeric purity confirmation; avoid mp/optical rotation bias

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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